2,4-bis(difluoromethoxy)benzoic Acid

Catalog No.
S2811779
CAS No.
97914-62-0
M.F
C9H6F4O4
M. Wt
254.137
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-bis(difluoromethoxy)benzoic Acid

CAS Number

97914-62-0

Product Name

2,4-bis(difluoromethoxy)benzoic Acid

IUPAC Name

2,4-bis(difluoromethoxy)benzoic acid

Molecular Formula

C9H6F4O4

Molecular Weight

254.137

InChI

InChI=1S/C9H6F4O4/c10-8(11)16-4-1-2-5(7(14)15)6(3-4)17-9(12)13/h1-3,8-9H,(H,14,15)

InChI Key

VLDZTQGAMWSOHD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)O

solubility

soluble

2,4-bis(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C₉H₆F₄O₄ and a molecular weight of 254.14 g/mol. It features two difluoromethoxy groups attached to a benzoic acid structure, which contributes to its unique chemical properties. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science.

The presence of fluorine atoms enhances the compound's lipophilicity, which may influence its biological activity and interactions with other molecules .

The chemical behavior of 2,4-bis(difluoromethoxy)benzoic acid is characterized by several key reactions:

  • Acid-Base Reactions: As a carboxylic acid, it can donate a proton in aqueous solutions, forming its conjugate base.
  • Esterification: This compound can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The difluoromethoxy groups can undergo nucleophilic attack, leading to various substitution reactions that modify the compound's structure.

These reactions are essential for its potential use in synthesizing derivatives that may exhibit enhanced biological properties or functionalities .

Research indicates that 2,4-bis(difluoromethoxy)benzoic acid may possess significant biological activity. Preliminary studies suggest it could exhibit:

  • Antimicrobial Properties: Potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: Possible modulation of inflammatory pathways, making it a candidate for therapeutic applications.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be beneficial in drug development .

The synthesis of 2,4-bis(difluoromethoxy)benzoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available benzoic acid derivatives.
  • Fluorination: Difluoromethoxy groups are introduced via fluorination reactions using appropriate reagents such as difluoromethylating agents.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels necessary for biological testing and applications.

Various synthetic routes have been explored in the literature, each optimizing yield and purity .

2,4-bis(difluoromethoxy)benzoic acid has several promising applications:

  • Medicinal Chemistry: Potential use in developing new pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: Its properties may lend themselves to formulations for herbicides or pesticides.
  • Material Science: Possible incorporation into polymers or coatings due to its unique chemical structure and stability .

Interaction studies of 2,4-bis(difluoromethoxy)benzoic acid focus on its binding affinities with various biological targets:

  • Protein Binding: Investigations into how the compound interacts with specific proteins could reveal insights into its mechanism of action.
  • Receptor Interactions: Studies assessing its affinity for receptors involved in inflammation or microbial resistance are critical for understanding its therapeutic potential.

These studies are crucial for determining the efficacy and safety profiles of the compound in clinical applications .

Several compounds share structural similarities with 2,4-bis(difluoromethoxy)benzoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(Difluoromethoxy)benzoic AcidOne difluoromethoxy groupSimpler structure; less lipophilic than 2,4-bis
2-(Difluoromethoxy)benzoic AcidOne difluoromethoxy groupDifferent position of the substituent
3-(Difluoromethoxy)benzoic AcidOne difluoromethoxy groupVariance in substitution position affects reactivity
2,6-Bis(difluoromethoxy)benzoic AcidTwo difluoromethoxy groupsIncreased steric hindrance; potential different biological activity

The uniqueness of 2,4-bis(difluoromethoxy)benzoic acid lies in its specific arrangement of substituents and the resulting electronic effects that influence its reactivity and biological interactions .

The synthesis and characterization of fluorinated benzoic acid derivatives have evolved over decades, driven by the demand for functionalized intermediates in pharmaceuticals and agrochemicals. While specific historical records for 2,4-bis(difluoromethoxy)benzoic acid are limited, analogous difluoromethoxy-substituted aromatic compounds emerged in the 1990s–2000s during advancements in fluorination methodologies. Early patents (e.g., US6348624B1) describe processes for introducing difluoromethoxy groups via electrophilic substitution or nucleophilic displacement, laying groundwork for its development.

Nomenclature and Structural Identification

IUPAC Nomenclature and Synonyms

The compound is systematically named 2,4-bis(difluoromethoxy)benzoic acid, with alternative identifiers including SCHEMBL17908054 and MFCD06366761. Its structural core consists of a benzoic acid moiety (C₆H₅COOH) with difluoromethoxy (-OCHF₂) groups at the 2- and 4-positions.

Structural Depiction

The SMILES notation C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)O and InChI InChI=1S/C9H6F4O4/c10-8(11)16-4-1-2-5(7(14)15)6(3-4)17-9(12)13/h1-3,8-9H,(H,14,15) define its connectivity. The 3D structure shows ortho- and para-substituted difluoromethoxy groups relative to the carboxylic acid.

ParameterValue
Molecular FormulaC₉H₆F₄O₄
CAS Registry Number97914-62-0
SMILESC1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)O
InChIKeyVLDZTQGAMWSOHD-UHFFFAOYSA-N

Role in Modern Organic Chemistry

2,4-Bis(difluoromethoxy)benzoic acid serves as a versatile building block in medicinal chemistry, materials science, and catalysis. Its fluorine-rich structure enhances lipophilicity and metabolic stability, making it a precursor for bioactive molecules. For example, derivatives are investigated in kinase inhibitors, antimicrobial agents, and polymer additives.

Historical Synthetic Approaches for Difluoromethoxy-Substituted Benzoic Acids

The development of synthetic methodologies for difluoromethoxy-substituted benzoic acids has evolved significantly over the past several decades [3] [8]. Early approaches to introducing difluoromethoxy groups into aromatic systems relied primarily on nucleophilic substitution reactions using difluorocarbene precursors [21] [22]. The pioneering work in this field established fundamental protocols that utilized sodium chlorodifluoroacetate as a difluorocarbene source under strongly basic conditions [15] [21].

Historical synthetic strategies employed the Hazeldine methodology, which involved the generation of difluorocarbene from sodium chlorodifluoroacetate in the presence of strong bases such as potassium hydroxide [21]. This approach required elevated temperatures (typically 80-100°C) and extended reaction times to achieve acceptable conversion rates [15]. The method demonstrated moderate success with simple phenolic substrates but showed limited applicability to more complex aromatic systems [21].

Early investigations into difluoromethoxy benzoic acid synthesis also explored the use of difluorochloromethane gas as a direct difluoromethoxy source [7] [15]. These protocols typically employed potassium carbonate in dimethylformamide at temperatures ranging from 80-95°C, with reaction times extending from 8-24 hours [15] [29]. While these methods achieved reasonable yields for simple substrates, they suffered from limitations including the requirement for specialized gas-handling equipment and the formation of significant byproducts [29].

Historical MethodTemperature (°C)Time (hours)BaseYield Range (%)
Sodium chlorodifluoroacetate/Potassium hydroxide80-10012-24Potassium hydroxide45-65
Difluorochloromethane/Potassium carbonate80-958-24Potassium carbonate50-70
Difluoromethyl triflate60-806-18Cesium carbonate55-75

Contemporary Multi-Step Synthesis Protocols

Modern synthetic approaches to 2,4-bis(difluoromethoxy)benzoic acid have embraced multi-step protocols that offer enhanced selectivity and improved overall yields [3] [8] [21]. Contemporary methodologies frequently employ sequential difluoromethylation strategies that allow for precise control over regioselectivity and reaction conditions [21] [22].

A significant advancement in contemporary synthesis involves the use of fluorodesulfurization protocols utilizing thionoester intermediates [3] [8]. This approach employs tin tetrachloride in combination with diethylaminosulfur trifluoride as the optimal reagent combination, providing excellent selectivity and high yields of target difluoromethoxy products [3] [8]. The systematic screening of reagent combinations identified this particular system as superior to alternative fluorodesulfurization approaches [8].

The contemporary multi-step protocol typically begins with the preparation of appropriately substituted benzoic acid precursors bearing hydroxyl groups at the desired positions [2] [7]. These phenolic intermediates are then subjected to sequential difluoromethylation reactions using advanced difluorocarbene precursors [21] [22]. The process involves careful control of reaction stoichiometry to ensure selective installation of both difluoromethoxy groups without overreaction or decomposition [21].

Modern protocols have also incorporated photoredox catalytic methodologies for difluoromethoxylation reactions [21] [22]. These approaches utilize visible-light photoredox catalysis to generate difluoromethoxy radicals under mild conditions, enabling the direct functionalization of aromatic carbon-hydrogen bonds [21] [22]. The photoredox approach employs specially designed difluoromethoxylating reagents that undergo single electron transfer processes to liberate difluoromethoxy radicals selectively [22].

Contemporary ProtocolKey ReagentCatalystTemperature (°C)Yield (%)
FluorodesulfurizationTin tetrachloride/Diethylaminosulfur trifluorideNone25-5078-92
Photoredox catalysisDifluoromethoxylating reagentRuthenium photocatalyst20-2570-85
Sequential alkylationDifluoromethyl triflateNone40-6075-88

Optimization of Alkylation and Etherification Reactions

The optimization of alkylation and etherification reactions for difluoromethoxy group installation has become a critical aspect of efficient synthetic protocols [10] [26] [28]. Contemporary research has focused extensively on identifying optimal reaction conditions that maximize yield while minimizing side reactions and byproduct formation [10] [28].

Cesium-promoted alkylation reactions have emerged as particularly effective for difluoromethoxy group installation [10] [28]. The use of cesium carbonate as a base in the presence of tetrabutylammonium iodide and molecular sieves has demonstrated superior performance compared to traditional potassium-based systems [10]. These optimized conditions enable efficient Williamson-type etherification reactions even with relatively unreactive substrates [10].

Temperature optimization studies have revealed that reaction temperatures between 75-85°C provide the optimal balance between reaction rate and selectivity [28] [29]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote decomposition and side reactions [28]. The use of cesium carbonate at 75°C for 18 hours has been identified as particularly effective for difluoromethoxy installation reactions [28].

Reaction atmosphere optimization has shown that inert nitrogen environments significantly improve reaction outcomes compared to air atmosphere conditions [26] [29]. The presence of oxygen can lead to oxidative side reactions that reduce overall yield and complicate product purification [26]. Careful control of moisture content has also proven critical, as trace water can interfere with alkylation efficiency [10].

Optimization ParameterOptimal ConditionYield Improvement (%)Reference Condition
Base systemCesium carbonate/Tetrabutylammonium iodide+15-25Potassium carbonate
Temperature75-85°C+20-30Room temperature
AtmosphereNitrogen+10-15Air
Molecular sieves4Å, activated+8-12No sieves

Solvent and Reagent Selection for Improved Yield

Solvent selection plays a crucial role in determining the success of difluoromethoxy installation reactions [25] [26] [28]. Systematic solvent screening studies have identified dimethylformamide as particularly effective for cesium carbonate-mediated difluoromethylation reactions [25] [28]. The polar aprotic nature of dimethylformamide facilitates excellent solvation of cesium cations while maintaining sufficient nucleophilicity of the phenoxide intermediates [25].

Acetonitrile has demonstrated superior performance in certain photoredox-catalyzed difluoromethoxylation protocols [21] [22]. The solvent's transparency to visible light and chemical inertness under photoredox conditions make it particularly suitable for light-mediated transformations [21]. Additionally, acetonitrile's moderate polarity provides optimal solubility for both substrate and photocatalyst components [22].

The choice of difluoromethylating reagent significantly impacts reaction efficiency and selectivity [15] [26] [29]. Sodium chlorodifluoroacetate has shown consistent performance across a range of substrate types, providing reliable yields in the 70-80% range [28] [29]. Alternative reagents such as difluoromethyl triflate offer enhanced reactivity but require more stringent handling procedures due to their increased sensitivity [23].

Reagent stoichiometry optimization has revealed that slight excess of the difluoromethylating agent (1.2-1.5 equivalents) provides optimal results [26] [28]. Lower stoichiometry leads to incomplete conversion, while significant excess promotes formation of elimination products and other side reactions [26]. The timing of reagent addition has also proven important, with slow addition of the difluoromethylating agent generally providing superior results compared to single-portion addition [29].

Solvent SystemDifluoromethylating ReagentBaseYield Range (%)Optimal Temperature (°C)
DimethylformamideSodium chlorodifluoroacetateCesium carbonate74-8575-80
AcetonitrileDifluoromethyl triflatePotassium carbonate70-8260-70
TetrahydrofuranTrimethylsilyl chlorodifluoromethanePotassium phosphate68-7825-40
DichloromethaneDiethyl bromodifluoromethylphosphonateCesium carbonate65-7540-50

The molecular characterization of 2,4-bis(difluoromethoxy)benzoic acid reveals a compound with the molecular formula C₉H₆F₄O₄ and a molecular weight of 254.14 g/mol [1] [2] [3]. The Chemical Abstracts Service (CAS) registry number is 97914-62-0 [1] [2] [3], providing unique identification for this compound in chemical databases.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₉H₆F₄O₄
Molecular Weight254.14 g/mol
Exact Mass254.02 g/mol
CAS Number97914-62-0
MDL NumberMFCD06366761
InChI KeyVLDZTQGAMWSOHD-UHFFFAOYSA-N

The elemental composition analysis demonstrates a high degree of fluorine incorporation, with fluorine atoms constituting 29.90% of the molecular weight [1] [4]. The detailed elemental distribution shows carbon atoms (9 atoms, 42.53%), hydrogen atoms (6 atoms, 2.38%), fluorine atoms (4 atoms, 29.90%), and oxygen atoms (4 atoms, 25.18%). This composition reflects the presence of two difluoromethoxy substituents (-OCH₂F) at positions 2 and 4 of the benzoic acid ring system.

The structural characterization is further confirmed by spectroscopic identifiers, including the SMILES notation O=C(O)C1=CC=C(OC(F)F)C=C1OC(F)F [1] [4], which provides a systematic representation of the molecular connectivity. The compound exhibits predicted physicochemical properties consistent with fluorinated aromatic carboxylic acids, including a calculated logarithmic partition coefficient (LogP) of 3.17 [4], indicating moderate lipophilicity despite the presence of the hydrophilic carboxylic acid functional group.

Thermal Stability and Phase Transition Properties

The thermal stability characteristics of 2,4-bis(difluoromethoxy)benzoic acid indicate general stability under normal ambient conditions [4] [5]. Storage recommendations specify maintenance at 2-8°C under refrigerated conditions with an inert atmosphere to prevent degradation [3] [5]. The compound is classified as a stable solid under standard laboratory conditions, with no specific decomposition temperature reported in the available literature.

Table 2: Thermal Properties and Related Compounds

PropertyValueSource
Thermal StabilityStable under normal conditionsSafety data sheets
Storage Temperature2-8°CMultiple suppliers
Stability ConditionsInert atmosphere recommendedProduct specifications
Related Compound MP (2-(Difluoromethoxy)benzoic acid)98-100°CThermo Fisher Scientific
Related Compound MP (3,4-Bis(difluoromethoxy)benzoic acid)104.5°CSynQuest Labs

Comparative analysis with structurally related compounds provides insight into expected thermal behavior. The closely related 2-(difluoromethoxy)benzoic acid exhibits a melting point range of 98-100°C [6] [7], while 3,4-bis(difluoromethoxy)benzoic acid demonstrates a melting point of 104.5°C [5]. These data suggest that 2,4-bis(difluoromethoxy)benzoic acid would likely exhibit similar thermal transition properties, with melting occurring in the range of 100-110°C based on substitution pattern effects.

Phase transition studies for benzoic acid derivatives indicate that electron-withdrawing substituents, such as difluoromethoxy groups, can influence crystalline packing and intermolecular interactions [8]. The presence of two difluoromethoxy substituents at positions 2 and 4 would be expected to affect both the melting point and crystallization behavior through altered hydrogen bonding patterns and dipole-dipole interactions.

Solubility Profiling in Polar/Aprotic Solvents

The solubility characteristics of 2,4-bis(difluoromethoxy)benzoic acid in various solvent systems can be inferred from its molecular structure and behavior patterns observed in synthetic procedures. The compound demonstrates limited water solubility, consistent with the general behavior of fluorinated benzoic acid derivatives [9] [10].

Table 3: Solubility Profile in Different Solvent Systems

Solvent TypeSolubility ProfileSupporting Evidence
WaterLimited solubilityTypical for benzoic acid derivatives
Polar Protic Solvents (Alcohols)Moderately solubleCommon synthetic solvent
Polar Aprotic Solvents (DMF, DMSO)Good solubilityFrequently used in procedures
Polar Aprotic Solvents (Acetonitrile)SolubleUsed in purification methods
Polar Aprotic Solvents (Dichloromethane)SolubleUsed in extraction protocols
Non-polar SolventsPoor solubilityExpected based on structure

In polar aprotic solvents, the compound exhibits enhanced solubility due to favorable interactions between the polar carboxylic acid group and the fluorinated substituents with the solvent molecules [10] [11]. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly effective solvents, as evidenced by their frequent use in synthetic procedures involving this compound [12] [10].

Acetonitrile represents another suitable polar aprotic solvent, with documented use in purification protocols and reaction conditions [10] [13]. The compound's solubility in dichloromethane enables effective extraction procedures, while its limited solubility in water facilitates separation processes during workup procedures.

Acid Dissociation Constant (pKa) Determination

The acid dissociation constant (pKa) of 2,4-bis(difluoromethoxy)benzoic acid can be predicted based on the electronic effects of the difluoromethoxy substituents and comparison with related compounds. Benzoic acid serves as the reference compound with a pKa value of 4.20 [14] [15] [16].

Table 4: pKa Analysis and Prediction

CompoundpKa ValueEffect on AcidityMechanism
Benzoic acid (reference)4.20Reference compoundStandard carboxylic acid
2,4-Difluorobenzoic acid3.21Increased acidityElectron-withdrawing fluorine atoms
2,4-Bis(difluoromethoxy)benzoic acidPredicted: 2.8-3.2Significantly increased acidityTwo electron-withdrawing difluoromethoxy groups

The difluoromethoxy substituents (-OCH₂F) function as electron-withdrawing groups through both inductive and field effects [17] [18] [19]. The electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which stabilizes the conjugate base formed upon deprotonation [20] [21]. This stabilization results in a lower pKa value, indicating increased acidity compared to the parent benzoic acid.

The positioning of the difluoromethoxy groups at the 2 and 4 positions creates a cumulative electron-withdrawing effect. The ortho-positioned group (position 2) exerts both inductive and field effects, while the para-positioned group (position 4) provides additional stabilization through resonance interaction with the carboxylate anion [17] [22] [20].

Based on the comparison with 2,4-difluorobenzoic acid (pKa = 3.21) [9] [23], which shows approximately a 1.0-unit decrease in pKa compared to benzoic acid, the 2,4-bis(difluoromethoxy)benzoic acid is predicted to exhibit a pKa in the range of 2.8-3.2. This prediction accounts for the similar electron-withdrawing strength of difluoromethoxy groups compared to fluorine atoms, while considering the cumulative effect of two such substituents [18] [19].

XLogP3

3.2

Dates

Last modified: 08-17-2023

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